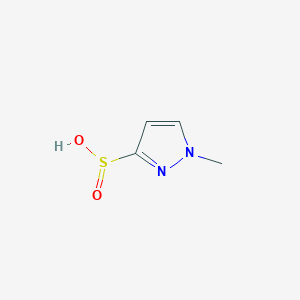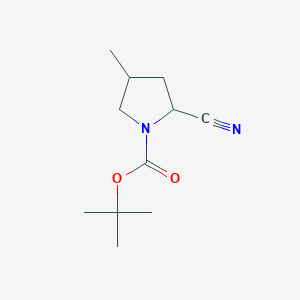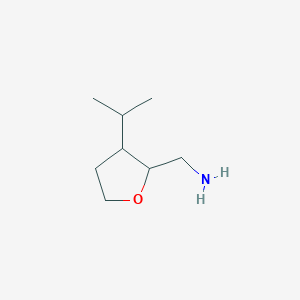
(3-Isopropyltetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropyltetrahydrofuran-2-yl)methanamine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with an isopropyl group and a methanamine group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyltetrahydrofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the tetrahydrofuran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation, hydrolysis, and amidation are employed to achieve the desired product with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, TEMPO, catalytic hydrogenation agents, and various nucleophiles. Reaction conditions are typically mild to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted amine derivatives. These products have significant applications in organic synthesis and pharmaceutical development .
Scientific Research Applications
(3-Isopropyltetrahydrofuran-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Isopropyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(Tetrahydrofuran-3-yl)methanamine: Similar structure but lacks the isopropyl group.
2-Tetrahydrofurfurylamine: Another tetrahydrofuran derivative with different substituents.
Methenamine: A related compound with a different core structure but similar functional groups
Uniqueness
(3-Isopropyltetrahydrofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3-propan-2-yloxolan-2-yl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-6(2)7-3-4-10-8(7)5-9/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
ZJDSZAXRGSXRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCOC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



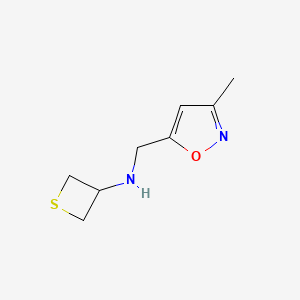

![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
![Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12986355.png)
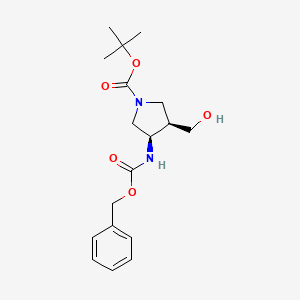
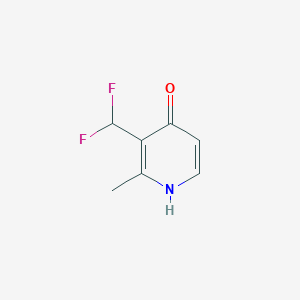

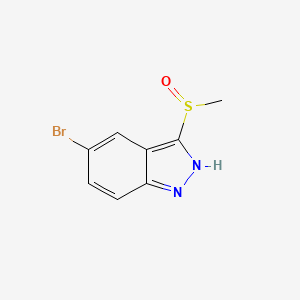
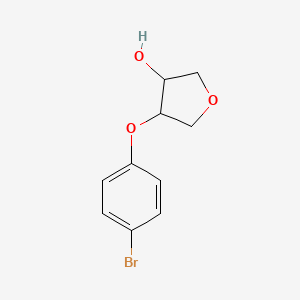
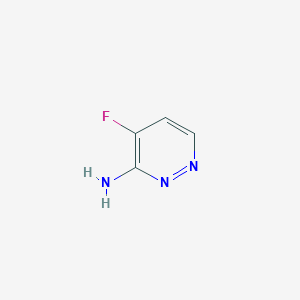
![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
